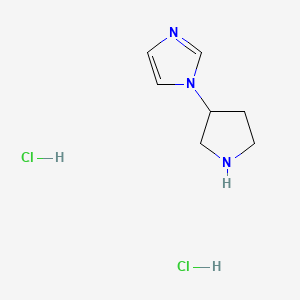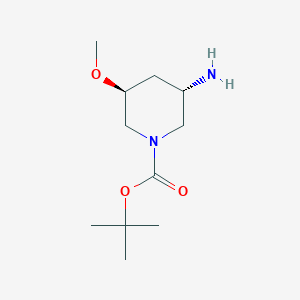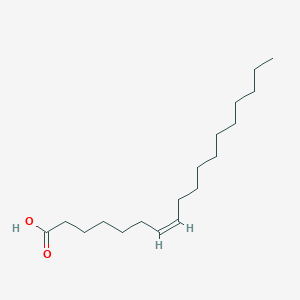
7Z-octadecenoic acid
Descripción general
Descripción
7Z-octadecenoic acid, also known as 7Z-Octadecenoate, is classified as a member of the Long-chain fatty acids . Long-chain fatty acids are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is considered to be practically insoluble in water and acidic .
Molecular Structure Analysis
The molecular formula of this compound is C18H34O2 . It has an average mass of 282.461 Da and a mono-isotopic mass of 282.255890 Da . The ChemSpider ID for this compound is 4445882 .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 403.7±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It has an enthalpy of vaporization of 71.9±6.0 kJ/mol and a flash point of 300.5±18.0 °C . The index of refraction is 1.467, and it has a molar refractivity of 87.1±0.3 cm3 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 15 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis and Properties
- Synthesis and Comparison : The cis- and trans-modifications of 7-, 8-, and 11-octadecenoic acids, including 7Z-octadecenoic acid, have been synthesized, allowing for a detailed comparison of their properties. This includes the calculation of extinction coefficients and the analysis of melting points, which are essential for understanding their physical and chemical behavior (Fusari, Greenlee, & Brown, 1951).
Bioconversion and Derivatives
- Bioconversion to Value-Added Chemicals : Research demonstrates the ability of certain bacterial strains to convert agricultural oils, including those containing this compound, into value-added industrial chemicals. This process results in the formation of new compounds like 7,10-dihydroxy-8(E)-octadecenoic acid, with high yields and unique chemical rearrangements (Hou, Bagby, Plattner, & Koritala, 1991).
- Stereochemistry and Novel Derivatives : The stereochemistry of compounds derived from this compound has been a subject of research, leading to the creation of novel derivatives. This involves hydrogenation processes and the study of absolute configurations, expanding the potential applications of these fatty acids in various fields (Knothe, Bagby, Peterson, & Hou, 1992).
Enzymatic Oxidation
- Oxidation by Fatty Acid Dioxygenases : The enzymatic oxidation of this compound by various fatty acid dioxygenases has been explored, revealing insights into the metabolic pathways and mechanisms involved in the transformation of these fatty acids. This understanding is crucial for applications in biotechnology and pharmaceuticals (Oliw, Wennman, Hoffmann, Garscha, Hamberg, & Jernerén, 2011).
Safety and Hazards
The safety data sheet for 7Z-octadecenoic acid indicates that it is not classified as hazardous according to Regulation (EC) No. 1907/2006 (REACH) . Ingestion of large amounts of the product may cause nausea and vomiting . It produces fumes containing harmful gases (carbon monoxide and carbon dioxide) when burning .
Mecanismo De Acción
Target of Action
7Z-Octadecenoic acid, also known as (Z)-octadec-7-enoic acid, is a long-chain fatty acid
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a long-chain fatty acid, it may interact with its targets in a similar manner to other fatty acids. This typically involves binding to or entering cells and interacting with various intracellular molecules, potentially influencing cellular functions and metabolic pathways .
Biochemical Pathways
Fatty acids are key components of lipid metabolism, which includes the synthesis and degradation of triglycerides and phospholipids, and the oxidation of fatty acids .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
As a fatty acid, it likely plays a role in energy production, cellular signaling, and the formation of cell membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
As a long-chain fatty acid, it may interact with various enzymes, proteins, and other biomolecules involved in fatty acid metabolism
Cellular Effects
The cellular effects of 7Z-Octadecenoic acid are also not well studied. As a fatty acid, it may influence cell function by being incorporated into cell membranes, affecting their fluidity and function . It could also potentially impact cell signaling pathways, gene expression, and cellular metabolism, but specific details are currently lacking in the literature.
Molecular Mechanism
As a fatty acid, it may bind to certain proteins or enzymes, potentially influencing their activity
Metabolic Pathways
This compound, as a long-chain fatty acid, is likely involved in fatty acid metabolism
Propiedades
IUPAC Name |
(Z)-octadec-7-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUCYJXFCAVHNC-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


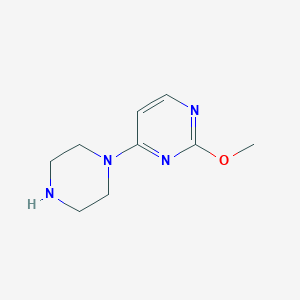
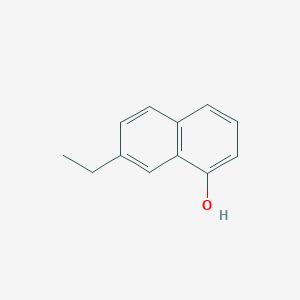
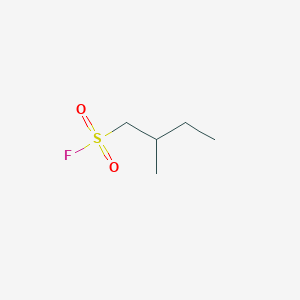
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)
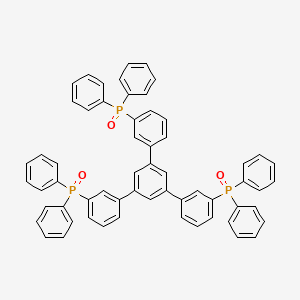


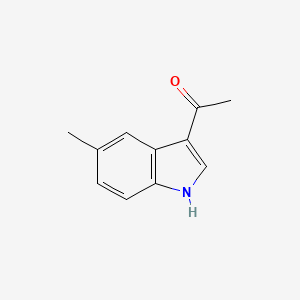
![tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3097519.png)

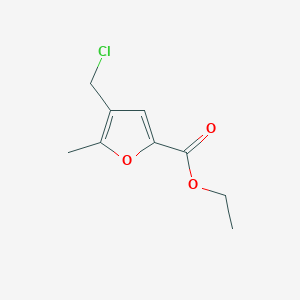
![tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3097543.png)
